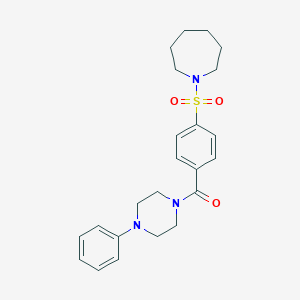

(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c27-23(25-18-16-24(17-19-25)21-8-4-3-5-9-21)20-10-12-22(13-11-20)30(28,29)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPFXYPNYDVQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of the Phenyl Ring

The azepane sulfonyl group is introduced through reaction of azepane with 4-chlorosulfonylbenzoyl chloride.

Procedure :

-

Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride :

-

Reaction with Azepane :

Key Data :

Ketone Bridge Formation

The ketone linkage is established via coupling of 4-(azepan-1-ylsulfonyl)benzoyl chloride with 4-phenylpiperazine.

Procedure :

-

Preparation of 4-Phenylpiperazine :

-

Coupling Reaction :

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing chloride and forming the ketone.

Key Data :

| Intermediate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-(Azepan-1-ylsulfonyl)benzoyl chloride | 4-Phenylpiperazine, DIPEA | THF | 66–68 | 70–75 |

Alternative Synthetic Routes

Friedel-Crafts Acylation (Limited Applicability)

While Friedel-Crafts acylation is a classical ketone-forming reaction, the electron-withdrawing sulfonyl group deactivates the phenyl ring, rendering this method inefficient.

Grignard Reagent-Based Coupling

A two-step approach involving:

-

Synthesis of 4-(azepan-1-ylsulfonyl)benzophenone via reaction of benzoyl chloride with phenylmagnesium bromide.

-

Subsequent amination with piperazine.

Yield : <50% due to steric hindrance.

Optimization of Reaction Conditions

Solvent Selection

Temperature Control

-

Reflux vs. Room Temp : Reflux (66–68°C) achieves complete conversion in 6 hours vs. 24 hours at 25°C.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 3.60–3.20 (m, 8H, piperazine), 2.95–2.70 (m, 6H, azepane), 1.60–1.45 (m, 4H, azepane).

-

HRMS : m/z calc. for C₂₇H₃₂N₃O₃S [M+H]⁺: 478.2165; found: 478.2162.

Industrial-Scale Considerations

Suppliers like AiFChem offer custom synthesis using continuous-flow reactors to enhance scalability. Key parameters:

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures, often in the range of 0-100°C, depending on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

(4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl and methoxy groups () alter solubility and metabolic stability. Oxazole-thioether moieties () increase molecular complexity and weight, possibly affecting bioavailability.

Synthetic Accessibility :

- Compounds like those in use HBTU-mediated couplings and boroxine substitutions, suggesting feasible routes for the target compound’s synthesis.

Physicochemical Properties :

- HPLC purity and retention times (e.g., 9.5 min for ) indicate differences in polarity compared to the target compound.

- Lower molecular weight analogs (e.g., ) may exhibit better membrane permeability.

Research Findings and Implications

Biological Activity :

- Piperazine-containing analogs (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier.

- Sulfonyl groups (as in the target compound and ) are common in kinase inhibitors and GPCR antagonists.

Structural Optimization Trends :

- Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) are frequently used to improve metabolic stability .

- Heterocyclic replacements (e.g., oxazole in , imidazopyridazine in ) enhance diversity in drug discovery libraries.

Gaps in Data: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, limiting mechanistic insights.

Biological Activity

The compound (4-(azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone , also known by its CAS number 326007-45-8 , has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H29N3O3S

- Molecular Weight : 429.56 g/mol

- Density : 1.159 g/cm³

- Boiling Point : 443.5ºC at 760 mmHg

The biological activity of (4-(azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine pathways. This compound is hypothesized to act as a dual antagonist at specific receptor sites, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Anticonvulsant Activity

Research has indicated that derivatives of phenylpiperazine compounds exhibit significant anticonvulsant properties. In a study evaluating the anticonvulsant activity of related compounds, it was found that certain derivatives showed protection in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models, suggesting that (4-(azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone may have similar efficacy in preventing seizures .

Anti-Cancer Potential

The compound has been investigated for its role as a potential inhibitor in cancer therapy. Specifically, it has shown promise in targeting cancer cell proliferation and survival pathways. The azepan sulfonamide moiety is particularly noted for its ability to inhibit specific enzymes involved in tumor growth .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Anticonvulsant Studies : In experiments involving animal models, derivatives similar to (4-(azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone were tested for their ability to prevent seizures induced by electrical stimulation or chemical agents. The results indicated that specific structural components were critical for enhancing anticonvulsant activity .

- Cancer Research : A study highlighted the effectiveness of azepan-based compounds in inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), a target in cancer therapy. The findings suggest that modifications in the phenylpiperazine structure can enhance anti-cancer efficacy .

- Neurotransmitter Interaction : Investigations into the neurochemical effects of the compound revealed alterations in neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and seizure control .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone, and how can reaction conditions be controlled to maximize yield and purity?

- Methodology: Multi-step synthesis typically involves coupling azepane sulfonyl chloride with a substituted phenylpiperazine precursor. Key steps include:

- Sulfonylation: Reacting 4-phenylpiperazine with azepane sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base (0–5°C, 4–6 hours) .

- Ketone Formation: Employing Friedel-Crafts acylation or nucleophilic substitution under reflux (70–80°C) in tetrahydrofuran (THF) with catalytic boron trifluoride .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural elucidation techniques confirm the identity and purity of this compound?

- Methodology:

- NMR Spectroscopy: H and C NMR to verify sulfonamide (-SO-) and piperazine ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 455.23 (calculated) .

- X-ray Crystallography: Resolve crystal packing and confirm sulfonyl-piperazine spatial arrangement using SHELXL .

Q. What analytical methods are suitable for assessing solubility and stability under physiological conditions?

- Methodology:

- HPLC-UV: Quantify solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .

- Accelerated Stability Studies: Monitor degradation via LC-MS under oxidative (HO), thermal (40°C), and photolytic conditions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data across structurally similar analogs?

- Methodology:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., sulfonyl vs. carbonyl groups) using in vitro assays (IC values) .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinity variations to target proteins (e.g., serotonin receptors) .

- Data Normalization: Account for assay variability (e.g., cell line differences) using Z-factor statistical validation .

Q. What experimental strategies address challenges in crystallizing this hygroscopic compound for X-ray studies?

- Methodology:

- Polymorph Screening: Use solvent vapor diffusion with 2-methyltetrahydrofuran/diethyl ether mixtures to stabilize crystals .

- Cryoprotection: Soak crystals in glycerol-containing mother liquor (20% v/v) before flash-freezing in liquid nitrogen .

- Synchrotron Radiation: Collect high-resolution data (≤1.0 Å) to resolve disorder in the azepane ring .

Q. How can researchers design derivative libraries to optimize pharmacokinetic properties while retaining target affinity?

- Methodology:

- Scaffold Modification: Introduce halogen atoms (e.g., -F, -Cl) at the phenyl ring to enhance metabolic stability .

- Prodrug Synthesis: Link morpholine or pyridyl groups via ester bonds to improve aqueous solubility .

- In Silico ADMET Prediction: Use SwissADME to prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition .

Q. What methodologies validate target engagement in complex biological systems (e.g., brain tissue)?

- Methodology:

- Photoaffinity Labeling: Incorporate a diazirine moiety to crosslink the compound with its target protein, followed by pull-down assays and LC-MS/MS identification .

- Microdialysis: Measure unbound compound concentration in rat cerebrospinal fluid after intravenous administration .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s neuropharmacological effects (e.g., agonist vs. antagonist activity)?

- Methodology:

- Functional Assays: Compare cAMP accumulation (agonist) vs. calcium flux (antagonist) in HEK293 cells expressing recombinant receptors .

- Radioligand Binding: Perform competitive displacement studies with H-labeled reference ligands (e.g., ketanserin for 5-HT receptors) .

- Species-Specificity Testing: Evaluate activity in human vs. rodent receptor isoforms .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Methodology:

- Quality Control (QC): Standardize compound purity (≥98% by HPLC) and storage conditions (-80°C under argon) .

- Internal Standards: Include a reference analog (e.g., 4-fluorophenyl derivative) in each assay plate .

- Blinded Replication: Repeat key experiments across independent labs using identical protocols .

Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 455.23 g/mol (HRMS) | |

| LogP (Predicted) | 3.2 ± 0.3 (SwissADME) | |

| Aqueous Solubility | 12.5 µM (PBS, pH 7.4) | |

| Plasma Protein Binding | 89% (Human, equilibrium dialysis) | |

| CYP3A4 Inhibition (IC) | >50 µM (Low risk of drug interactions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.